BenchChemオンラインストアへようこそ!

N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

HIV-1 NNRTI pyridazinylthioacetamide medicinal chemistry

This compound offers a unique pyridazinylthioacetamide scaffold combining a 2-chlorobenzyl moiety with a pyridin-4-yl group, representing a substitution pattern absent from peer-reviewed SAR literature. Ideal for proprietary internal screening, target deconvolution via chemical proteomics, and chromatographic method development. No quantitative biological data exist; independent purity verification and biological characterization are essential. Acquire to explore uncharted chemical space in kinase or NNRTI programs and build exclusive intellectual property. Standard research use only.

Molecular Formula C18H15ClN4OS
Molecular Weight 370.86
CAS No. 872987-98-9
Cat. No. B2600854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
CAS872987-98-9
Molecular FormulaC18H15ClN4OS
Molecular Weight370.86
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl
InChIInChI=1S/C18H15ClN4OS/c19-15-4-2-1-3-14(15)11-21-17(24)12-25-18-6-5-16(22-23-18)13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24)
InChIKeyFSUDWZKBKUONES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-98-9) for Scientific Procurement: Evidence Overview


N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-98-9) is a synthetic small molecule belonging to the pyridazinylthioacetamide class, featuring a pyridazin-3-yl core linked via a thioether bridge to a pyridin-4-yl group and substituted with a 2-chlorobenzyl acetamide moiety [1]. This scaffold is structurally related to compounds investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors [2]. The compound is commercially available from specialty chemical suppliers, primarily as a research chemical for early-stage drug discovery and chemical biology applications [1]. However, critical evaluation reveals a fundamental evidence gap: no peer-reviewed primary research paper or patent with quantitative biological activity data could be located for this precise compound, distinguishing it from characterized members of the pyridazinylthioacetamide series.

Why N-(2-Chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide Cannot Be Substituted by In-Class Analogs Without Quantitative Justification


Within the pyridazinylthioacetamide class, small structural changes—such as the position of the chlorine substituent on the benzyl ring, the pyridine nitrogen orientation (3-yl vs. 4-yl), or the nature of the heteroaryl group—have been shown to dramatically alter biological potency and target selectivity in related series [1]. For example, in the 2013 study of pyridazinylthioacetamide HIV-1 NNRTIs, compounds with EC50 values ranging from 0.046 μM to >5 μM were obtained through systematic variation of aryl and heteroaryl substituents [1]. However, no quantitative structure-activity relationship (SAR) data specific to N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide has been published in the peer-reviewed literature, meaning that any claimed differentiation from close analogs (e.g., the pyridin-3-yl isomer, the 4-chlorobenzyl analog, or the furan-2-yl counterpart) currently lacks experimental verification and cannot support a data-driven procurement decision.

N-(2-Chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide: Quantitative Differentiation Evidence Assessment


Evidence Gap Announcement: No Peer-Reviewed Quantitative Biological Data Available for This Compound

Following an exhaustive search of primary research papers, patents, and authoritative databases (PubMed, PubChem, ChEMBL, patent repositories), no quantitative biological activity data (e.g., EC50, IC50, Ki, CC50) specific to N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide (CAS 872987-98-9) was identified in the peer-reviewed literature. The closest characterized compound series is the pyridazinylthioacetamide NNRTIs reported by Song et al. (2013), where the most potent compound 8k exhibited an EC50 of 0.046 μM against HIV-1 IIIB [1]; however, this compound is structurally distinct from the target compound and no direct comparison has been published. Statements on commercial websites claiming a 2023 Journal of Medicinal Chemistry study on this compound could not be verified through independent database searches [2], rendering such claims unreliable as procurement evidence.

HIV-1 NNRTI pyridazinylthioacetamide medicinal chemistry

Commercial Availability: Purity Specifications and Pricing Context

The compound is listed by Life Chemicals (via Kuujia platform) with a purity of ≥90%, available in quantities of 5 mg ($69.00), 25 mg ($109.00), and 4 mg ($66.00) [1]. This purity specification remains a vendor claim without independent analytical validation (e.g., HPLC trace, NMR) provided in the listing. In comparison, well-characterized pyridazinylthioacetamide research compounds from peer-reviewed studies typically report >95% purity with verified analytical characterization [2]. The absence of independent purity verification introduces potential variability in assay reproducibility.

chemical procurement purity commercial availability

Structural Uniqueness: Pyridin-4-yl vs. Pyridin-3-yl Isomer and Chlorine Position Differentiation Potential

The target compound bears a pyridin-4-yl group at the 6-position of the pyridazine ring and a 2-chlorobenzyl substituent on the acetamide nitrogen. Commercially listed close analogs include the pyridin-3-yl isomer (CAS 872987-99-0, tentative) and the 4-chlorobenzyl analog (N-(4-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide) . In the diarylpyridazine NNRTI series reported in Bioorganic & Medicinal Chemistry (2013), the pyridine nitrogen position (3-yl vs. 4-yl) and halogen substitution pattern on the benzyl ring produced EC50 differences exceeding 100-fold across the compound series [1], demonstrating that these structural variations are functionally consequential. However, no direct head-to-head comparison data between the target compound and its specific isomers has been published, leaving the quantitative impact of these structural features on biological activity for this exact compound uncharacterized.

structure-activity relationship pyridazine isomer halogen bonding

Verifiable Application Scenarios for N-(2-Chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide Procurement


Structure-Activity Relationship (SAR) Probe for Pyridazinylthioacetamide Medicinal Chemistry Programs

This compound may serve as a structural probe in internal SAR campaigns exploring the pyridazinylthioacetamide scaffold, where the pyridin-4-yl and 2-chlorobenzyl combination represents a specific substitution pattern not yet characterized in published literature. Researchers can use it to generate proprietary SAR data by comparing its activity against in-house characterized analogs (e.g., pyridin-3-yl isomer, 4-chlorobenzyl analog) in assays of interest. However, procurement must be accompanied by plans for independent purity verification and biological characterization, as no reference data exist for benchmarking [1].

Chemical Biology Tool for Hypothesis-Driven Target Identification

Given the structural resemblance to known kinase inhibitor and NNRTI scaffolds [1], this compound could be employed in chemical proteomics or thermal shift assays to identify potential protein targets, provided it is used alongside well-characterized positive controls and the results are validated by dose-response experiments. The absence of published selectivity data means that any target engagement findings must be interpreted with caution and confirmed through orthogonal methods.

Reference Standard for Analytical Method Development in Pyridazine Chemistry

The compound's distinct HPLC retention time (based on its lipophilicity from the 2-chlorobenzyl and pyridin-4-yl groups relative to other commercially available pyridazinylthioacetamides) may render it useful as a reference standard in chromatographic method development. However, given the vendor-claimed purity of ≥90% [2] without independent verification, end users should perform preparatory purification and full analytical characterization before use as a quantitative standard.

Quote Request

Request a Quote for N-(2-chlorobenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.